

Performance comparison of different iridium precursors in catalysis

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Compound of Interest

Compound Name: Iridium tetrachloride

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A Comparative Guide to Iridium Precursors in Catalysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various iridium precursors commonly employed in catalytic applications. The selection of an appropriate precursor is critical as it significantly influences catalytic activity, selectivity, and stability.^[1] The catalytic performance of an iridium precursor is highly dependent on its oxidation state, ligand environment, and the specific chemical transformation.^[1] This document summarizes key performance data from recent studies, outlines typical experimental protocols for catalyst evaluation, and illustrates fundamental catalytic cycles and workflows.

Performance Data of Iridium Precursors

The efficacy of an iridium catalyst is dictated by the choice of its precursor, which can range from simple salts like iridium(III) chloride to complex organometallic compounds.^[2] Iridium(I) and Iridium(III) complexes are both widely used, with their reactivity being highly dependent on the associated ligands.^[3] For instance, square-planar Ir(I) complexes are well-known for their catalytic properties in reactions like hydrogenation, while pseudo-octahedral Ir(III) complexes are efficient in transfer hydrogenation.^[3]

Below, quantitative data from various catalytic reactions are summarized to highlight the performance of different iridium precursors.

Table 1: Asymmetric Hydrogenation & Transfer Hydrogenation

Catalytic Reaction	Iridium Precursor	Ligand /Co-catalyst	Substrate	TON	TOF (h ⁻¹)	Yield (%)	ee (%)	Reference
Asymmetric Allylic Amination	[Ir(COD)Cl] ₂	Phosphoramidite (L1)	Allylic Carbonate	-	-	56–98	82–94	[1]
Asymmetric Transfer Hydrogenation	[CpIrCl(L ₁ /L ₂ /L ₃)]	Carbohydrate-functionalized picolinamide	α-ketoacids (in H ₂ O)	>99% conv.	101–393 min ⁻¹	>99	up to 72	[4]
Hydrogenation of Ketones	IrH ₂ Cl[(iPr) ₂ PC ₂ H ₄] ₂ NH]	Base (KOTBu)	Ketones & Aldehydes	-	-	High	-	[5]
Glycerol Dehydrogenation	[CpIr(NHC)(OH)] ₂ [OTf] ₂	-	Glycerol	4,560,000	40,000	>90	-	[6]
Formic Acid Dehydrogenation	[Ir(H)(OTf)(κ ² -NSi ^t Bu ₂)(κ ² -bipy ^{Me} ₂)]	Et ₃ N	Formic Acid	-	3260	-	-	[7]

TON = Turnover Number, TOF = Turnover Frequency, ee = enantiomeric excess, conv. = conversion

Table 2: C-H Activation and Functionalization

Catalytic Reaction	Iridium Precursor	Ligand/Co-catalyst	Substrate	Yield (%)	Reference
C-H Borylation	[Ir(COD)OMe] ₂	dtbpy	Aromatic Esters	High	[8]
Michael-type Hydroalkylation	-	-	Michael Acceptors	-	[9]
Suzuki Cross-Coupling	[Ir(PPh ₃) ₂ (L ²)(H)]	PPh ₃	Aryl Halides	up to 94	[10]

Table 3: Photoredox Catalysis

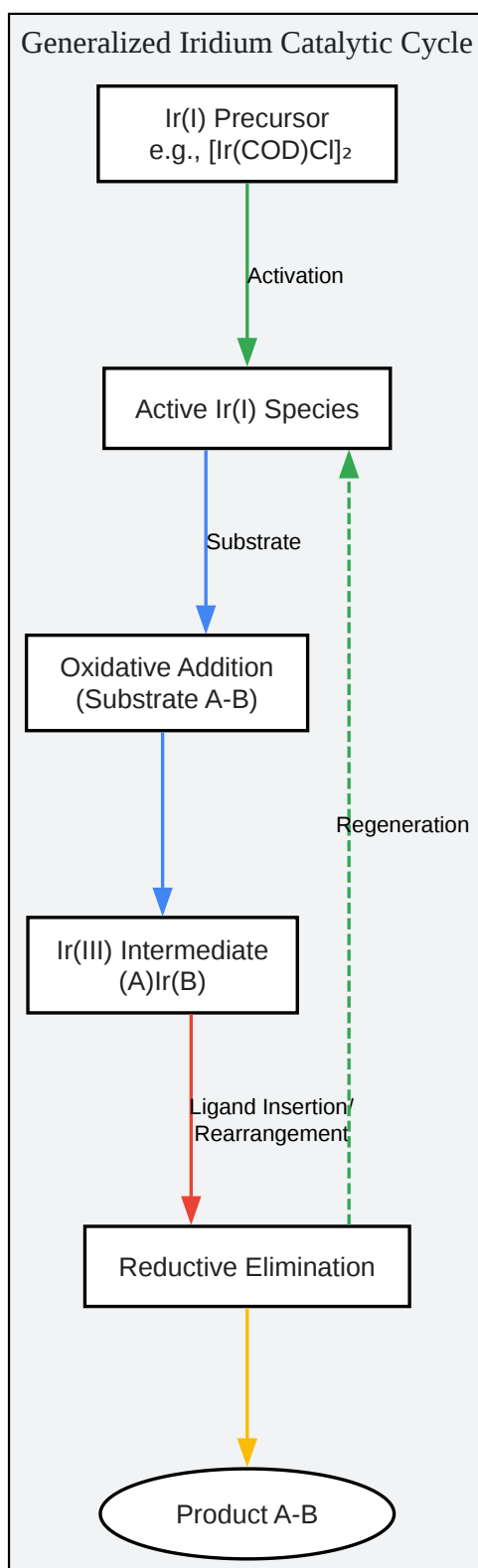
Catalytic Reaction	Iridium Precursor	Sacrificial Reagent	Substrate	Yield (%)	Reference
Hydrodebromination	Bis-cyclometalated Ir(III) with β -diketiminates	TMEDA	Aryl Bromides (S2, S5, S6)	81-99	[11]
Hydrodebromination	fac-Ir(ppy) ₃	TMEDA	Aryl Bromides (S2, S5, S6)	66-74	[11]
Hydrodefluorination	Bis-cyclometalated Ir(III) with β -diketiminates	TMEDA	Aryl Fluoride (S13)	88-89	[11]
Hydrodefluorination	fac-Ir(ppy) ₃	TMEDA	Aryl Fluoride (S13)	75	[11]

TMEDA = Tetramethylethylenediamine

Illustrative Diagrams

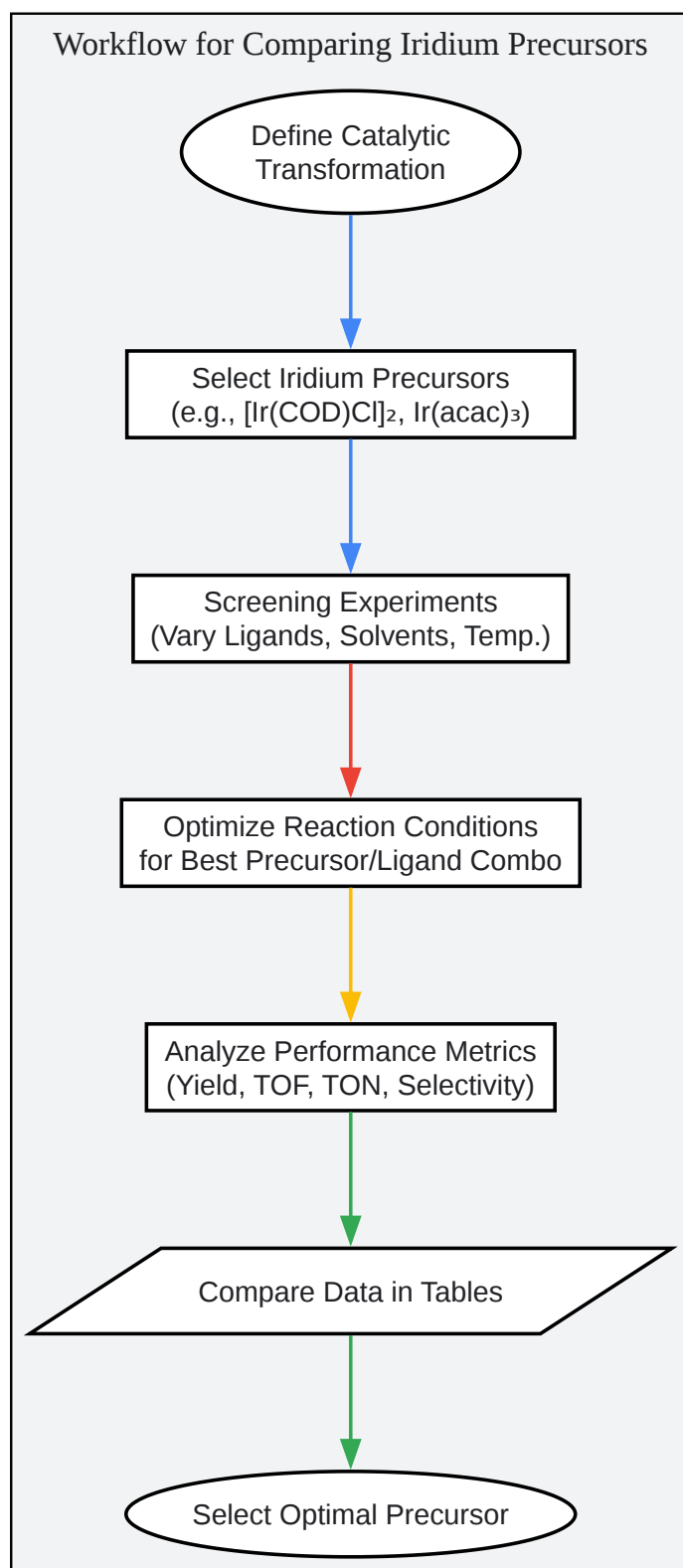
Catalytic Cycles and Workflows

Visualizing the catalytic process and the experimental methodology is crucial for understanding and comparing catalyst performance.



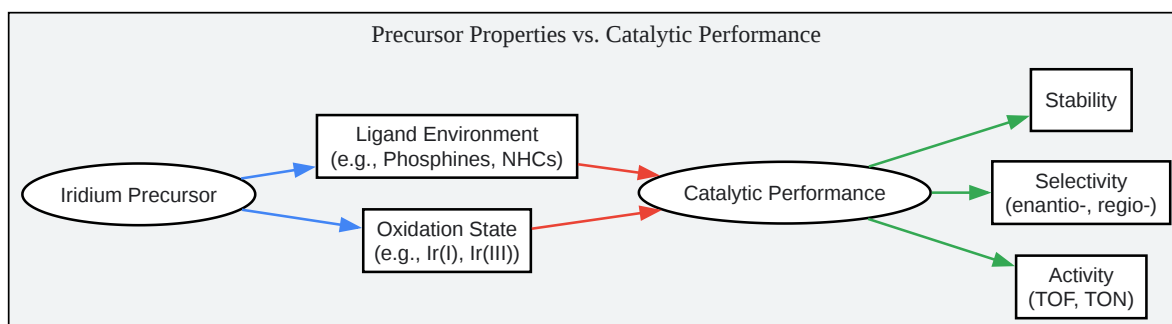
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Caption: A generalized catalytic cycle for iridium-catalyzed reactions.



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Caption: Workflow for comparing the performance of iridium precursors.[1]



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Caption: Relationship between precursor choice and catalytic outcome.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of catalyst performance.^[1]

Below are generalized protocols for two common applications.

Protocol 1: General Procedure for Homogeneous Iridium-Catalyzed Reaction

This protocol outlines a typical workflow for evaluating the performance of different iridium precursors in a homogeneous catalytic reaction, such as hydrogenation or C-H activation.^[1]

- **Precursor and Ligand Preparation:** Ensure all iridium precursors (e.g., $[\text{Ir}(\text{COD})\text{Cl}]_2$, $\text{Ir}(\text{acac})_3$) and ligands (e.g., phosphines, N-heterocyclic carbenes) are of high purity.^[1] If required, synthesize the active catalyst in situ by reacting the iridium precursor with the desired ligand in an appropriate solvent under an inert atmosphere (e.g., Nitrogen or Argon).^[1] The formation of the active species can sometimes require an additive or base.^[1]
- **Reaction Setup:** In a glovebox or using Schlenk techniques, add the iridium precursor or the pre-formed catalyst (typically 0.1-5 mol%) to a reaction vessel.^[1]

- **Reagent Addition:** Add the solvent, substrate, and any other reagents (e.g., base, oxidant, or hydrogen source like H₂ gas or isopropanol).^{[1][12]}
- **Reaction Conditions:** Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 25-150 °C) with stirring for a specified time (e.g., 1-24 hours).^[9] For hydrogenations, the vessel may be pressurized with hydrogen gas.^[5]
- **Monitoring and Analysis:** Monitor the reaction progress using techniques like TLC, GC, or HPLC.
- **Work-up and Characterization:** After completion, cool the reaction mixture, quench if necessary, and remove the solvent under reduced pressure. Purify the product using column chromatography or crystallization. Characterize the final product to confirm its identity and purity. For chiral products, determine the enantiomeric excess (ee) using chiral HPLC or GC.^[1]

Protocol 2: Preparation of Supported Iridium Catalysts via Atomic Layer Deposition (ALD)

This protocol describes the preparation of highly dispersed supported iridium catalysts, which is common for applications in heterogeneous catalysis.^[1]

- **Support Preparation:** Choose a high-surface-area support material (e.g., Al₂O₃, SiO₂, Zeolite).^[1] Pre-treat the support by heating under vacuum to remove adsorbed water and other surface contaminants.^[1]
- **ALD Cycle:** Place the pre-treated support in the ALD reactor. An ALD cycle consists of four steps:
 - **Step A (Precursor Pulse):** Introduce the volatile iridium precursor (e.g., Ir(acac)₃, (MeCp)Ir(CHD)) into the reactor.^[1] The precursor will chemisorb onto the support surface.^[1]
 - **Step B (Purge):** Purge the reactor with an inert gas (e.g., N₂) to remove any unreacted precursor and gaseous byproducts.^[1]

- Step C (Co-reactant Pulse): Introduce a co-reactant (e.g., O₂, H₂) to react with the chemisorbed precursor, forming the desired iridium species (e.g., IrO₂, Ir metal) on the surface.
- Step D (Purge): Purge the reactor again with the inert gas to remove excess co-reactant and byproducts.[1]
- Catalyst Growth: Repeat the ALD cycle until the desired iridium loading or particle size (typically 1-3 nm) is achieved.[1]
- Post-Deposition Treatment: The prepared catalyst may require further treatment, such as reduction under H₂ or calcination in air, to generate the active catalytic sites.[13]
- Characterization: Characterize the supported catalyst using techniques like TEM, XRD, and XPS to determine particle size, dispersion, and oxidation state of the iridium nanoparticles.

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